1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties. The molecular formula is and it has a molar mass of 265.65 g/mol .
1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is classified as an organic heterocyclic compound due to its pyridazine ring structure. It exhibits properties characteristic of both amides and phenolic compounds, which contribute to its reactivity and biological activity.
The synthesis of 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide can be achieved through several methodologies:
The synthesis process has been documented with detailed reaction schemes that outline the transformation steps and conditions required for successful synthesis. Characterization techniques such as NMR and NMR spectroscopy are employed to confirm the structure of the synthesized compounds .
The molecular structure of 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide features a pyridazine ring with a hydroxyl group and a carbonyl group at specific positions, contributing to its biological activity.
Key structural data include:
The compound participates in various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing properties of the chlorine atom on the phenyl ring, which enhances its electrophilic character during reactions .
The mechanism of action for 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves interactions with biological targets such as enzymes or receptors:
Studies indicate that modifications on the phenyl group significantly affect the biological activity of this compound, suggesting structure-activity relationships that can be further explored in drug design.
The physical properties include:
Chemical properties encompass:
Relevant data includes:
Property | Value |
---|---|
Melting Point | 271–273 °C |
Molecular Weight | 265.65 g/mol |
Solubility | Varies with solvent |
1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide has various applications in scientific research:
The synthesis of 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide relies on sequential functionalization of the pyridazine core. A representative pathway begins with 3,4,6-trichloropyridazine (Compound 9), which undergoes cyclization with pyrocatechol to form a chlorinated pyridazine intermediate (Compound 11, 80% yield) . Subsequent Sonogashira coupling introduces alkynyl substituents (e.g., 1-ethynyl-3-methoxybenzene), yielding alkyne 13 (40% yield). Benzyl protection (Compound 14, 58% yield) and Pd/C-catalyzed hydrogenation then furnish the target scaffold. This 4-step route achieves an overall yield of 14% .
Critical optimizations include:
Table 1: Key Steps in Multi-Step Synthesis
Step | Reaction | Key Reagents | Yield |
---|---|---|---|
1 | Cyclization | Pyrocatechol, K₂CO₃ | 80% |
2 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, 1-Ethynyl-3-methoxybenzene | 40% |
3 | Benzyl Protection | Benzyl alcohol, K₂CO₃ | 58% |
4 | Hydrogenation | Pd/C, H₂ (1 atm) | 77% |
Incorporation of the 4-chlorophenyl group employs nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling. In SNAr routes, 4-chloroaniline reacts with methyl 4-oxo-1,4-dihydropyridazine-3-carboxylate derivatives under reflux, forming the N1-aryl bond (e.g., Compound 7) . For carboxamide installation, acid chloride intermediates (Compound 9) are generated by treating pyridazinecarboxylic acids (Compound 8) with thionyl chloride. Condensation with 2-methoxyaniline then furnishes the carboxamide group (e.g., Compound 10a–d) [5].
Methoxyphenyl incorporation faces steric challenges due to ortho-substitution. Optimization strategies include:
Yields for carboxamide formation range from 65–85%, with purity >95% confirmed by HPLC .
The 4-hydroxypyridazinone core exhibits prototropic tautomerism, influencing reactivity and stability. Two dominant tautomers exist: a 4-hydroxy-6-oxo form (keto) and a 4,6-dihydroxy form (enol). Nuclear magnetic resonance (¹H NMR) studies of analog 5a reveal dual signals for OH (13.78 ppm and 13.17 ppm), NH (10.39 ppm and 10.20 ppm), and carboxamide NH (8.69 ppm and 8.13 ppm), confirming equilibrium between tautomers in dimethyl sulfoxide solution .
Stability issues arise during:
Table 2: Tautomeric Equilibrium Signatures in ¹H NMR
Proton Type | Keto Form Signal (ppm) | Enol Form Signal (ppm) | Solvent |
---|---|---|---|
OH | 13.78 | 13.17 | DMSO-d₆ |
Pyrazole NH | 10.39 | 10.20 | DMSO-d₆ |
Carboxamide NH | 8.69 | 8.13 | DMSO-d₆ |
Acid catalysts are pivotal for regioselectivity and deprotection efficiency. Hydrochloric acid (HCl) accelerates ester hydrolysis in methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, achieving 95% conversion at 60°C without decarboxylation [4]. Trifluoroacetic acid (TFA) enables selective MOM (methoxymethyl) deprotection in analogs, preserving the pyridazine ring .
Mechanistic roles include:
Catalyst loadings are optimized at 5–10 mol% for minimal waste and maximal atom economy. For example, para-toluenesulfonic acid (p-TsOH) in ethanol improves cyclocondensation yields by 22% compared to uncatalyzed routes [8].
Table 3: Acid Catalysts and Their Applications
Acid Catalyst | Concentration | Reaction | Effect |
---|---|---|---|
HCl | 4M in dioxane | Benzyl deprotection | Completes in 5 min at 80°C |
Trifluoroacetic acid | 10 vol% | MOM deprotection | Selective, no ring degradation |
p-Toluenesulfonic acid | 5 mol% | Cyclocondensation | 22% yield increase |
ZnCl₂ | 0.5 equiv | Chlorophenyl coupling | Suppresses homocoupling |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1